molecular formula C11H16BNO2S B7953114 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol

Cat. No.: B7953114
M. Wt: 237.13 g/mol
InChI Key: ZBAFACWWHQJKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol is a boronic acid derivative with a pyridine ring and a thiol group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through the reaction of 2-thiopyridine with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst.

  • Reaction conditions typically involve heating the reactants under an inert atmosphere to prevent oxidation.

Industrial Production Methods:

  • Industrial production may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield.

  • Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The thiol group can be oxidized to form a disulfide.

  • Reduction: The pyridine ring can undergo reduction reactions.

  • Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using palladium catalysts and suitable boronic acids.

Major Products Formed:

  • Disulfides from oxidation reactions.

  • Reduced pyridine derivatives from reduction reactions.

  • Coupled products from Suzuki-Miyaura reactions.

Chemistry:

  • Used in the synthesis of complex organic molecules.

  • Employed in cross-coupling reactions to create biaryls.

Biology:

  • Potential use in the development of bioactive compounds.

  • Studied for its biological activity in various assays.

Medicine:

  • Investigated for its potential therapeutic properties.

  • May be used as a building block in drug synthesis.

Industry:

  • Utilized in the production of advanced materials.

  • Applied in the development of new chemical processes.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems and chemical reactions.

Molecular Targets and Pathways:

  • Boronic acids are known to interact with enzymes and receptors.

  • The thiol group can form disulfide bonds, affecting protein structure and function.

Comparison with Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness:

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties continue to drive research and development in multiple fields.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2S/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-13-9(8)16/h5-7H,1-4H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAFACWWHQJKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.